ABCVA is a free radical initiator crucial in polymer synthesis, particularly in reversible addition−fragmentation chain transfer (RAFT) polymerization. Its key properties are summarized in the table below [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | 4,4'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) [1] |
| CAS Number | 2638-94-0 [2] |
| Molecular Formula | C₁₂H₁₆N₄O₄ [1] [2] |
| Molar Mass | 280.28 g·mol⁻¹ [1] [2] |
| Physical Form | White crystalline powder [1] |
| Melting Point | 118 - 125 °C [1] |
| General Solubility | Highly soluble in water and organic solvents [2] |
For researchers requiring precise, quantitative solubility data, the following established experimental protocols can be used.
The shake flask method is the primary and most accurate technique for determining equilibrium solubility [3].
After obtaining a saturated solution via the shake flask method, the solute concentration is quantified using techniques like [3]:
For developing new compounds, a modern workflow that combines computational prediction with experimental validation is highly efficient. The following diagram illustrates this integrated approach.
Research workflow for solubility determination.
A significant modern tool is the FastSolv model, a freely available machine learning model developed by MIT researchers. It predicts how well a molecule will dissolve in hundreds of organic solvents, helping to identify optimal and potentially less hazardous solvents early in the drug discovery and synthesis planning process [4].
The table below summarizes the key thermokinetic parameters of ACVA's pyrolysis from a 2023 study.
| Parameter | Value | Condition/Method |
|---|---|---|
| Decomposition Process | Four mass loss stages [1] | - |
| Primary Heat Release | First and final stages [1] | - |
| Total Heat Release (ΔHd) | 4706 J g⁻¹ [1] | - |
| Apparent Activation Energy (Ea) | 91 kJ mol⁻¹ [1] | Kissinger–Akahira–Sunose (KAS) method |
| Key Toxic Decomposition Products | Hydrogen cyanide (HCN), Methane (CH₄) [1] | TGA-FTIR analysis |
As a free radical initiator, ACVA is classified as Vazo 68 WSP in commerce and has a 10-hour half-life temperature of 68°C [2]. Compared to other common azo initiators, ACVA has a relatively low apparent activation energy and high heat release, indicating a higher potential for thermal runaway accidents if not handled properly at elevated temperatures [1].
The study employed several standard thermal analysis techniques, which can be replicated to assess thermal stability.
The research primarily used Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [1].
The Kissinger–Akahira–Sunose (KAS) isoconversional method was used to calculate the apparent activation energy (Ea) [1]. This method involves performing multiple TGA or DSC experiments at different heating rates (β) and analyzing how the peak temperatures shift to determine Ea without assuming a specific reaction model.
The following diagram illustrates the general workflow for the thermal hazard assessment described in the study.
Experimental workflow for ACVA thermal hazard assessment
The thermal data has direct implications for the safe handling of ACVA in a laboratory or industrial setting.
The table below summarizes the core physical and chemical properties of V-501, also known as 4,4'-Azobis(4-cyanovaleric acid) or ACVA [1].
| Property | Value / Description |
|---|---|
| CAS Number | 2638-94-0 [1] |
| Chemical Name | 4,4'-Azobis(4-cyanovaleric acid) [1] |
| Molecular Formula | C12H16N4O4 [1] |
| Molecular Weight | 280.28 g/mol [1] |
| Appearance | White powder [1] |
| Melting Point | 120-123 °C (decomposes) [1] |
| 10-hr Half-life Temp. | 63 °C (in DMF) [1] |
| Self-accelerating Decomposition Temp. (SADT) | 60 °C [1] |
| Activation Energy (Ea) | 134.0 kJ/mol [1] |
| Frequency Factor (ln A) | 37.70 [1] |
The following table details the solubility profile of V-501, which is critical for experimental planning [1].
| Solubility | Solvents |
|---|---|
| Freely Soluble | Ethanol, Ether, Formamide [1] |
| Soluble | Methanol, Hot Water, Alkali [1] |
| Practically Insoluble | Water (at room temperature), Toluene [1] |
V-501 is valued not only as a free-radical initiator but also as a source of carboxyl functional groups for post-polymerization modification and as a building block for more complex initiator systems [1] [2].
The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of V-501 and a key experimental workflow described in the research.
[caption] Diagram 1: V-501 thermal decomposition and radical polymerization initiation mechanism.
[caption] Diagram 2: Experimental workflow for synthesizing PHB-PMMA block copolymers using V-501.
ACVA is a widely used azo compound that decomposes upon heating to generate free radicals, initiating the RAFT process. Its key advantage is the presence of carboxylic acid functional groups, which improve solubility in polar solvents (like water, when neutralized) and allow for further chemical modification [1] [2].
The table below summarizes the fundamental chemical and physical properties of ACVA that are critical for experimental planning.
| Property | Value / Description |
|---|---|
| IUPAC Name | 4,4'-Azobis(4-cyanovaleric acid) [3] |
| Molecular Weight | 280.3 g/mol [2] |
| Melting Point | 110–120 °C [2] |
| 10-hour Half-life Temperature | 68 °C [2] |
| Key Feature | Carboxylic acid functional groups [1] |
| Solubility | Soluble in water (as sodium salt), DMF, DMSO; low solubility in toluene, xylene [2] |
The following workflow and detailed protocol describe a standard method for a thermally-initiated RAFT solution polymerization using ACVA, adaptable for various monomers.
[Monomer] : [CTA] : [ACVA]. The specific ratio depends on the target degree of polymerization (DP). A common [CTA]:[ACVA] ratio is 2:1 to minimize the proportion of chains derived from the initiator and reduce dead polymer chains [3].¹H NMR [4].Degassing [3]
Polymerization
Monitoring & Termination [3] [4]
¹H NMR spectroscopy.0°C.Polymer Purification
This protocol from the literature details the synthesis of poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), a polymer with excellent blood compatibility, using RAFT polymerization in methanol [3].
¹H NMR by comparing vinyl monomer peaks (δ 5.3-5.8 ppm) to polymer methyl peaks (δ 0.5-1.4 ppm).Results: At >80% conversion, this protocol yielded PMPC with a number-average molecular weight (Mₙ) of 1.4 × 10⁴ g/mol and a low polydispersity (Đ = M𝓌/Mₙ < 1.2), indicating excellent control over the polymerization [3].
4,4'-Azobis(4-cyanovaleric acid) (ACVA), also known as V-501, is a water-soluble azo compound that has gained significant importance in the development of advanced drug delivery systems. As a free radical initiator with carboxyl functional groups, ACVA enables precise control over polymerization processes used to create sophisticated nanocarriers for therapeutic agents. The compound's unique structural features – containing both azo bonds (-N=N-) that decompose at predictable temperatures and terminal carboxylic acid groups that facilitate further conjugation – make it particularly valuable for designing stimuli-responsive drug delivery platforms. These platforms can respond to specific physiological triggers such as temperature changes, magnetic fields, or enzymatic activity to release therapeutic payloads at targeted sites within the body [1] [2].
The growing interest in ACVA within pharmaceutical research stems from its dual functionality as both an initiator for polymerization processes and a potential building block for constructing drug carrier matrices. Unlike many other azo initiators, ACVA's carboxyl groups provide anchoring points for attaching targeting ligands, polyethylene glycol (PEG) chains for stealth properties, or therapeutic molecules themselves. This capacity for chemical modification has positioned ACVA as a versatile tool in the development of next-generation drug delivery systems, particularly those requiring precise spatial and temporal control over drug release [1] [3]. Additionally, its relatively low decomposition temperature (10-hour half-life at 63°C in DMF) allows for polymerization under mild conditions compatible with many therapeutic biomolecules [2].
ACVA possesses distinct chemical and physical properties that determine its pharmaceutical applications. The compound typically presents as a white crystalline powder with limited solubility in cold water but increased solubility in hot water, methanol, and other polar organic solvents [2]. Its molecular structure features a central azo bond flanked by two identical moieties, each containing a nitrile group and a carboxylic acid functionality, enabling diverse chemical interactions and modification pathways [1].
Table 1: Fundamental Properties of 4,4'-Azobis(4-cyanovaleric acid)
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 2638-94-0 | [1] [3] [4] |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [1] [3] [4] |
| Molecular Weight | 280.28-280.284 g/mol | [1] [3] [4] |
| Melting Point | 118-125°C (decomposition) | [3] [4] |
| Purity | ≥97%-98% | [1] [3] |
| Water Content | ~18% (commercial samples) | [3] |
| 10-Hour Half-life Temperature | 63°C (in DMF) | [2] |
The utility of ACVA in drug delivery systems primarily stems from its predictable thermal decomposition behavior, which follows first-order kinetics. When heated, the azo bond cleaves homolytically to generate two carbon-centered radicals and nitrogen gas. These radicals can then initiate polymerization of various monomers to create polymer-based drug carriers or trigger drug release from existing systems [5]. Understanding the thermal characteristics of ACVA is crucial for designing effective and reproducible pharmaceutical formulations.
Table 2: Thermal and Kinetic Properties of ACVA
| Parameter | Value | Reference |
|---|---|---|
| Apparent Activation Energy (Eₐ) | 91-134 kJ/mol | [5] [2] |
| Heat of Decomposition (ΔHd) | 4706 J/g | [5] |
| Frequency Factor (ln A) | 37.70 | [2] |
| Self-Accelerating Decomposition Temperature (SADT) | 60°C | [2] |
| Flash Point | 258.3±30.1°C | [4] |
Thermal analysis studies reveal that ACVA undergoes a complex decomposition process with four distinct mass loss stages. The initial and final stages are predominantly exothermic, while intermediate stages exhibit complex heat flow patterns. During decomposition, ACVA generates various volatile products, some of which may be toxic, including hydrogen cyanide (HCN) and methane. This underscores the importance of proper safety protocols when working with ACVA in laboratory and manufacturing settings [5].
ACVA has been successfully incorporated into stimuli-responsive nanocarriers that release therapeutic agents upon exposure to external triggers. Yin et al. (2023) developed an innovative alternating magnetic field-controlled drug delivery system based on ACVA-functionalized Fe₃O₄@chitosan nanoparticles. In this design, ACVA serves as both a radical initiator for polymerization and a cleavable linker that responds to magnetic field-induced thermal effects [1].
The mechanism involves several key steps: when exposed to an alternating magnetic field, the iron oxide core generates localized heat, which triggers decomposition of the ACVA molecules attached to the chitosan matrix. This decomposition leads to radical generation and subsequent breaking of polymer chains or cleavage of drug-polymer conjugates, resulting in controlled drug release. This approach enables precise spatial and temporal control over drug delivery, minimizing off-target effects and improving therapeutic efficacy. The system represents a significant advancement in cancer therapy applications, where targeted drug release can substantially reduce systemic toxicity [1].
The carboxylic acid groups in ACVA facilitate the creation of surface-functionalized nanoparticles with enhanced targeting capabilities. Wu et al. (2019) demonstrated the use of ACVA in synthesizing methionine-functionalized biocompatible block copolymers for targeted plasmid DNA delivery to specific cell types. In this application, ACVA was incorporated into the polymer structure, allowing subsequent bioconjugation of targeting ligands through its carboxyl groups [1].
This strategy enables the development of receptor-specific drug carriers that can recognize and bind to particular cell surface markers, enhancing cellular uptake at desired sites. The azo groups in the resulting copolymers can be designed to cleave in response to specific physiological stimuli, such as the reducing environment of tumor tissues or specific pH conditions in inflamed areas. This dual functionality – targeting and stimuli-responsive release – makes ACVA-containing polymers particularly valuable for gene delivery applications where precise intracellular delivery is critical for therapeutic effectiveness [1].
ACVA has been extensively used to create polymer brush-grafted surfaces with tailored properties for drug delivery applications. Giovannoli et al. (2018) utilized ACVA as a surface-bound azo-initiator for growing molecularly imprinted polymer layers directly onto silica capillaries. Similarly, Nagase et al. (2012) developed thermoresponsive polymer brushes grafted onto silica beads using ACVA initiation, creating chromatography matrices with tunable interaction properties [1].
These polymer brush systems can be engineered to respond to various biological stimuli, including temperature changes, pH variations, or enzyme activity. The controlled grafting enabled by ACVA-initiated polymerization allows precise tuning of drug loading capacity and release kinetics. Such systems are particularly valuable for creating implantable drug delivery devices or coatings for medical implants that require controlled elution of therapeutic agents over extended periods [1].
This protocol describes the synthesis of Fe₃O₄@chitosan-ACVA nanoparticles for magnetic field-responsive drug delivery, based on the work of Yin et al. (2023) [1].
Materials:
Equipment:
Procedure:
Chitosan Activation:
ACVA Functionalization:
Nanoparticle Formation:
Drug Loading:
Characterization:
This protocol describes the use of ACVA as an initiator in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create precisely controlled block copolymers for drug delivery [3].
Materials:
Equipment:
Procedure:
Reaction Setup:
Polymerization:
Polymer Purification:
Characterization:
Critical Parameters:
ACVA requires careful handling due to its thermal sensitivity and potential decomposition hazards. The compound is classified as a flammable solid (UN 1325) with a self-accelerating decomposition temperature (SADT) of 60°C [3] [2]. Thermal analysis studies indicate that ACVA has a relatively low apparent activation energy (91 kJ/mol) compared to other azo initiators, meaning it can more easily undergo thermal runaway reactions if improperly handled [5].
Storage Conditions: ACVA should be stored at temperatures below 20°C, protected from light, and separated from strong oxidizing agents. Commercial samples typically contain approximately 18% water to enhance stability during storage [3] [6].
Decomposition Products: When ACVA decomposes, it generates various volatile compounds, some of which are toxic, including hydrogen cyanide (HCN) and methane. Adequate ventilation and fume hood use are essential when working with ACVA, especially at elevated temperatures [5].
Personal Protective Equipment: Standard laboratory PPE including safety glasses, gloves, and lab coat should be worn. Additional face protection and protective clothing are recommended when handling larger quantities [3].
ACVA continues to be a valuable tool in the development of advanced drug delivery systems due to its dual functionality as a radical initiator and a source of addressable carboxylic acid groups. The predictable thermal decomposition kinetics of ACVA enable precise control over polymerization processes, facilitating the creation of drug carriers with tailored properties. Furthermore, the incorporation of ACVA into stimuli-responsive systems allows for external triggering of drug release through various physical stimuli, particularly magnetic fields and elevated temperatures.
Future research directions will likely focus on expanding the biomedical applications of ACVA-containing systems, particularly in the areas of combinatory therapy (simultaneous delivery of multiple drugs) and theranostics (combining therapy and diagnostics). The development of ACVA derivatives with modified decomposition temperatures or enhanced biocompatibility may further broaden the pharmaceutical utility of this versatile initiator. As drug delivery technologies continue to advance, ACVA-based systems are expected to play an increasingly important role in achieving spatiotemporal control over drug release, ultimately improving therapeutic outcomes while minimizing side effects.
Chitosan-coated iron oxide nanoparticles (Fe₃O₄@CS) represent a leading platform in nanomedicine for targeted drug delivery [1] [2]. Their inherent biocompatibility, biodegradability, and superparamagnetic properties make them ideal candidates for biomedical applications [2] [3]. Functionalization with a thermosensitive linker like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) enables precise, external magnetic field-controlled drug release, offering a powerful tool for spatially and temporally targeted therapy [1]. This document provides detailed protocols for the synthesis, characterization, and drug release assessment of ACVA-functionalized Fe₃O₄@CS nanoparticles, tailored for researchers and drug development professionals.
The following protocol is adapted from the co-precipitation method [1].
Materials:
Procedure:
The following diagram illustrates the synthesis workflow for creating drug-loaded nanoparticles, from core formation to the final product capable of stimulus-responsive release.
Synthesis Workflow of ACVA-Functionalized, Drug-Loaded Magnetic Nanoparticles
This protocol describes the covalent grafting of the model drug Toluidine Blue (TB) using ACVA as a thermosensitive linker [1].
Materials:
Procedure:
Activation of ACVA:
Conjugation of ACVA to Fe₃O₄@CS:
Drug Loading (Conjugation of TB):
Rigorous characterization is essential to confirm successful synthesis and ensure nanoparticles possess properties suitable for biomedical application. Key parameters and typical results are summarized below.
Table 1: Key Characterization Techniques for Fe₃O₄@CS-ACVA Nanoparticles
| Technique | Purpose | Sample Results/Key Findings |
|---|---|---|
| FT-IR [1] [5] | Identify functional groups and confirm coating & functionalization. | Peaks at ~580 cm⁻¹ (Fe-O), ~1590 cm⁻¹ (amide), ~1650 cm⁻¹ (C=N, Schiff base after functionalization) [5]. |
| XRD [1] | Determine crystal structure and phase of nanoparticles. | Characteristic peaks at 2θ: 30.1°, 35.5°, 43.1°, 53.4°, 57.0°, and 62.6° confirm inverse spinel cubic structure of Fe₃O₄ [1]. |
| VSM [1] | Measure magnetic properties (saturation magnetization-Ms). | Saturation magnetization of ~54.0 emu/g for Fe₃O₄@CS, indicating strong superparamagnetism [1]. |
| TEM/SEM [1] [6] | Analyze morphology, size, and distribution. | Spherical particles; core-shell structure visible; size range of 50-300 nm, depending on synthesis parameters [1] [6]. |
| DLS [7] [6] | Measure hydrodynamic size distribution and Polydispersity Index (PDI). | Z-average diameter and PDI (<0.5 indicates monodisperse population) [6]. Affected by CS MW and Chi/TPP ratio [7]. |
| TGA [1] | Quantify organic polymer coating content and thermal stability. | Weight loss step corresponding to decomposition of chitosan and ACVA coating [1]. |
Table 2: Optimization of Nanoparticle Size Based on Synthesis Parameters [7] This table shows how key factors influence the final nanoparticle size, a critical quality attribute.
| Chitosan Molecular Weight (kD) | Chitosan-to-TPP Ratio | Observed Effect on Z-Average Diameter |
|---|---|---|
| Low (100) | Low (5.5:1) | Minimal size increase after coating (optimal for small size) |
| High (600) | Low | Significant size increase due to polymer chain length |
| Low | High | Moderate size increase |
| High | High | Largest size increase after coating |
This protocol assesses the stimuli-responsive release profile of the developed nanocarrier [1].
Materials:
Procedure:
The drug release data should be fitted to mathematical models to understand the release mechanism [1].
ln(100 - %Released) = ln(100) - K₁t (R² > 0.99 for TB release) [1]. This describes release dependent on the concentration of the drug remaining in the nanoparticle.%Released = Kₖp * tⁿ (R² > 0.99 for TB release, n < 0.5) [1]. The release exponent n indicates the drug release mechanism (e.g., Fickian diffusion).Crucially, a single AMF exposure experiment demonstrated an approximately linear relationship (R² = 0.9712) between cumulative drug release and AMF duration, confirming the ability to control dose by controlling the "on" time of the magnetic field [1]. The following diagram illustrates the mechanism behind this controlled release.
Mechanism of AMF-Triggered Drug Release from ACVA-Functionalized Nanoparticles
Vazo 68 WSP (Water-Soluble Powder) is a specialized azonitrile-based free radical initiator manufactured by Chemours, designed specifically for polymerization processes in aqueous environments. With the chemical name 4,4′-azobis-(4-cyanovaleric acid) and molecular structure that incorporates hydrophilic carboxylic acid groups, this initiator enables efficient free radical initiation across diverse water-based systems [1] [2]. Unlike conventional organic peroxides that pose significant safety risks and generate oxidizing radicals, Vazo 68 WSP undergoes clean thermal decomposition to generate free radicals along with nitrogen gas, without abstracting hydrogen atoms from growing polymer chains [1]. This property makes it particularly valuable for researchers and drug development professionals who require precise control over polymer architecture with minimal chain defects for pharmaceutical applications such as drug delivery systems and biomedical devices.
The fundamental decomposition mechanism of Vazo 68 WSP involves first-order kinetics where each molecule thermally cleaves to generate two carbon-centered free radicals and a mole of nitrogen gas. This decomposition rate remains unaffected by common contaminants such as metal ions or solvent choice, providing excellent reproducibility across different reaction conditions [1] [3]. The initiation efficiency stems from the stability of the cyanopropyl radicals generated, which readily attack vinyl double bonds of monomers while resisting side reactions that could lead to branching or cross-linking [1]. This controlled initiation pathway enables the synthesis of polymers with well-defined molecular weights and architectures essential for pharmaceutical applications where consistency and predictability are critical.
Vazo 68 WSP possesses distinctive chemical characteristics that make it particularly suitable for aqueous polymerization systems and pharmaceutical applications. Its water solubility differentiates it from most other azonitrile initiators, allowing direct incorporation into water-based formulations without organic co-solvents [2]. The initiator typically appears as a clear to pale yellow liquid with a molecular weight that varies depending on its specific composition and formulation [2]. The compound demonstrates a decomposition temperature of approximately 68°C (154°F), which corresponds to its 10-hour half-life temperature, making it ideal for polymerizations conducted at moderate temperatures [1] [2]. This thermal profile provides sufficient energy for efficient radical generation while minimizing the risk of premature decomposition during handling and storage.
The chemical structure of Vazo 68 WSP features polar carboxylic acid groups that confer both water solubility and the potential for further functionalization, while the azonitrile moiety remains responsible for radical generation upon thermal activation. Unlike peroxide-based initiators that produce highly oxidizing radicals, the radicals generated from Vazo 68 WSP are carbon-centered and less prone to hydrogen abstraction, resulting in fewer unintended chain termination events and structural defects [1]. This characteristic is particularly valuable when synthesizing polymers for pharmaceutical applications where precise molecular architecture directly impacts performance and safety profiles.
Table 1: Comparative Properties of Vazo Free Radical Initiators
| Grade | Chemical Name | 10-Hour Half-Life Temp (°C) | Solubility Profile | Key Applications |
|---|---|---|---|---|
| Vazo 52 | 2,2'-azobis(2,4-dimethylvaleronitrile) | 52 | Organic solvents | Low-temperature polymerizations |
| Vazo 64 | 2,2'-azobis(isobutyronitrile) | 64 | Organic solvents | Cost-effective general applications |
| Vazo 67 | 2,2'-azobis(2-methylbutyronitrile) | 67 | Broad organic solvent range | Enhanced solubility in diverse monomers |
| Vazo 88 | 1,1'-azobis(cyanocyclohexane) | 88 | Organic solvents | High-temperature polymerizations |
| Vazo 56 WSP | 2,2'-azobis(2-methylpropionamidine) dihydrochloride | 56 | Water-soluble | Aqueous systems, lower temperature |
| Vazo 68 WSP | 4,4′-azobis-(4-cyanovaleric acid) | 68 | Water-soluble and limited organic solubility | Aqueous systems, moderate temperature |
Table 2: Key Advantages of Vazo 68 WSP Versus Conventional Initiators
| Property | Vazo 68 WSP | Organic Peroxides | Other Azo Initiators |
|---|---|---|---|
| Hydrogen Abstraction | Minimal | Significant | Moderate to Low |
| Safety Profile | Excellent - not shock sensitive | Poor - volatile and shock sensitive | Good - thermally stable |
| Redox Reactions | Not susceptible | Highly susceptible | Not susceptible |
| Byproducts | Nitrogen gas only | Oxygen-containing compounds | Nitrogen gas only |
| Polymer Defects | Minimal branching/crosslinking | Significant branching | Minimal to moderate |
| Aqueous Compatibility | Excellent | Poor | Variable |
As illustrated in Table 1, Vazo 68 WSP occupies a unique position within the Vazo initiator series, offering both water solubility and a moderate decomposition temperature that bridges the gap between the lower-temperature Vazo 56 WSP and the organic-soluble grades [1]. This balance makes it particularly versatile for applications requiring aqueous processing at temperatures that optimize monomer conversion while minimizing energy input. The comparative advantages highlighted in Table 2 demonstrate why Vazo 68 WSP provides significant benefits for pharmaceutical and biomedical applications where polymer purity, structural control, and safety are paramount considerations [1].
Vazo 68 WSP enables the synthesis of precisely controlled polymers for diverse pharmaceutical applications, leveraging its water solubility and clean decomposition profile. In drug delivery systems, the initiator facilitates the production of polymeric carriers with well-defined molecular weights and architectures that directly impact drug loading capacity, release kinetics, and biodistribution [2]. The minimal chain transfer reactions during polymerization ensure consistent polymer composition batch-to-batch, critical for regulatory approval and clinical translation [1]. Research demonstrates particular utility in creating stimuli-responsive polymers that release therapeutic payloads in response to specific physiological triggers, with Vazo 68 WSP providing the necessary control over copolymer composition and functionality.
A notable specialized application emerges in mass spectrometry-based protein sequencing, where Vazo 68 has been conjugated to peptides for Free Radical Initiated Peptide Sequencing (FRIPS) [4]. When coupled to peptides and electrosprayed into an ion trap mass spectrometer, the Vazo 68-peptide conjugate generates free radicals upon collisional activation that subsequently fragment the peptide backbone, predominantly producing z-type fragments similar to those observed in Electron Capture Dissociation (ECD) [4]. This methodology represents a significant advancement toward completely gas-phase approaches for protein sequencing and structural analysis, with Vazo 68's consistent radical generation playing a crucial role in fragmentation reproducibility.
Table 3: Industrial Applications of Vazo 68 WSP in Polymer Synthesis
| Industry | Application | Polymers Synthesized | Benefits of Vazo 68 WSP |
|---|---|---|---|
| Coatings | Water-based paints, architectural coatings | Acrylic polymers, copolymers | Reduced yellowing, improved adhesion, low VOC |
| Adhesives | Water-based adhesive formulations | Polyvinyl acetate, acrylic adhesives | Enhanced bonding strength, environmental compliance |
| Medical Devices | Protective coatings, hydrogels | Polyacrylamides, responsive polymers | Biocompatibility, minimal extractables |
| Textiles | Fabric coatings, smart textiles | Polyacrylate dispersions | Improved durability, wash resistance |
| Electronics | Protective coatings for components | Conductive polymers, dielectric layers | Purity, minimal metal ion contamination |
| Packaging | Water-soluble films, barrier coatings | Polyvinyl alcohol, acrylic copolymers | Clarity, controlled dissolution |
Beyond pharmaceutical applications, Vazo 68 WSP enables advanced material development across diverse industries, particularly where water-based processing aligns with sustainability initiatives and regulatory requirements. In coatings and adhesives, the initiator facilitates the production of low-VOC formulations that comply with increasingly stringent environmental regulations while maintaining performance characteristics equivalent to solvent-based systems [2]. The resistance to yellowing and improved stability of polymers initiated with Vazo 68 WSP proves particularly valuable in applications requiring optical clarity or long-term aesthetic preservation, such as clear coatings, architectural paints, and packaging materials [2].
The compatibility with diverse polymerization techniques including emulsion, suspension, and solution polymerization further expands the utility of Vazo 68 WSP across material classes from elastomers to rigid plastics [3]. In electronic applications, the absence of metal ions in the decomposition pathway and the minimal oxygen incorporation in polymers ensure dielectric properties remain uncompromised, making it suitable for protective conformal coatings and encapsulants [1]. The versatility of this initiator across such diverse applications underscores its fundamental advantages in generating well-defined polymers with tailored properties for specific performance requirements.
Objective: This protocol describes the synthesis of acrylic copolymer nanoparticles via emulsion polymerization using Vazo 68 WSP as the initiator, suitable for enteric coatings of pharmaceutical tablets or drug encapsulation [2].
Materials:
Equipment:
Procedure:
Reactor Setup and Aqueous Phase Preparation:
Initiator Solution Preparation:
Polymerization Process:
Post-Processing and Characterization:
Critical Parameters:
Troubleshooting:
Objective: This protocol describes the conjugation of Vazo 68 to peptides for mass spectrometry-based sequencing applications, adapted from published research [4].
Materials:
Procedure:
Activation of Vazo 68 Carboxylic Acid Groups:
Peptide Conjugation:
Purification and Characterization:
Mass Spectrometry Analysis:
Successful implementation of Vazo 68 WSP in polymerization processes requires attention to several technical aspects that impact reaction efficiency and product quality. The reaction temperature should typically be maintained between 50°C and 90°C, representing a range of approximately 10-30°C above and below the 68°C 10-hour half-life temperature [1] [3]. This temperature window ensures adequate initiator decomposition rate while avoiding excessively short radical lifetimes that could compromise initiation efficiency. For processes requiring higher temperatures, the extended temperature capability of Vazo 68 WSP (up to 125°C in industrial processes) can be leveraged, though with significantly reduced half-life [3].
The initiator concentration typically ranges from 0.1 to 2.0 mol% relative to total monomers, with specific ratios determined by target molecular weight and reaction kinetics. Higher concentrations generally yield lower molecular weight polymers due to increased radical flux and termination rates. The solubility characteristics of Vazo 68 WSP make it particularly suitable for aqueous systems, though it does exhibit limited solubility in some polar organic solvents [2]. For systems requiring enhanced organic solubility, Vazo 67 represents a better option, though it lacks the water compatibility [1]. The decomposition rate of Vazo 68 WSP remains unaffected by metal ions or solvent choice, providing consistent performance across diverse formulation environments [3].
While Vazo 68 WSP offers improved safety characteristics compared to organic peroxides, proper handling and storage protocols remain essential for safe laboratory and manufacturing practices:
The following Graphviz diagram illustrates the emulsion polymerization process using Vazo 68 WSP, showing the sequence from initiation to final polymer particle formation:
Diagram 1: Emulsion Polymerization Workflow Using Vazo 68 WSP Free Radical Initiator
Vazo 68 WSP represents a versatile and efficient free radical initiator specifically designed for aqueous polymerization systems, offering significant advantages over traditional peroxide-based initiators in terms of safety, polymer quality, and procedural simplicity. Its clean decomposition mechanism that generates only nitrogen gas and carbon-centered radicals, combined with its water solubility, makes it particularly valuable for pharmaceutical applications including drug delivery systems, biomedical device coatings, and specialized research techniques such as Free Radical Initiated Peptide Sequencing [1] [4]. The protocols and guidelines provided in this document offer researchers comprehensive methodologies for implementing this initiator in both conventional polymer synthesis and specialized applications, with the graphical workflow enhancing understanding of the reaction process.
The precise control over molecular weight and minimal chain branching achieved with Vazo 68 WSP enable the production of polymers with consistent properties and performance characteristics essential for pharmaceutical development and regulatory approval [1]. As water-based systems continue to gain prominence across research and industrial applications for safety, environmental, and economic reasons, the importance of specialized initiators like Vazo 68 WSP will continue to grow. Researchers are encouraged to leverage the fundamental properties and application protocols described in these notes to develop innovative polymer-based solutions addressing challenges in drug delivery, diagnostics, and therapeutic interventions.
Temperature-sensitive drug delivery systems represent a cutting-edge approach in pharmaceutical technology that enables precise spatial and temporal control over drug release kinetics. These intelligent polymer systems respond to thermal stimuli by undergoing predictable physicochemical changes, making them particularly valuable for therapeutic applications where localized drug delivery can significantly enhance efficacy while minimizing systemic side effects. The fundamental principle underlying these systems involves a phase transition behavior that occurs at specific critical temperatures, allowing the material to switch between different states (e.g., sol-to-gel or hydrated-to-dehydrated) in response to temperature changes in their environment. This reversible transition enables these systems to act as "on-off" switches for drug release, providing unprecedented control over therapeutic dosing.
The clinical significance of temperature-sensitive systems stems from their ability to address fundamental challenges in conventional drug administration. Traditional oral and vascular drug delivery methods often result in suboptimal drug distribution, where only a small fraction of the administered dose reaches the target site while the remainder circulates throughout the body, potentially causing unwanted side effects. In contrast, localized therapeutic approaches using temperature-sensitive systems allow for higher drug concentrations directly at the disease site, reduced systemic toxicity, improved patient compliance through simplified administration, and enhanced therapeutic outcomes through sustained release profiles. These advantages are particularly valuable in treating conditions such as cancer, chronic inflammatory diseases, and localized infections where targeted therapy is critical.
Temperature-sensitive polymers utilized in drug delivery systems can be broadly categorized into natural polymers and synthetic polymers, each offering distinct advantages for pharmaceutical applications. Natural polymers such as chitosan, cellulose, and various polysaccharides exhibit inherent biocompatibility and biodegradability, making them attractive for clinical applications. These materials are typically derived from biological sources and often demonstrate excellent tissue compatibility and low immunogenicity. Synthetic polymers, including poloxamers (Pluronics), poly(N-isopropylacrylamide) (PNIPAAm), and various polyester-based copolymers, provide precise control over molecular structure, transition temperatures, and degradation profiles through tailored synthesis approaches. The versatility of synthetic polymers allows researchers to engineer specific properties such as mechanical strength, degradation kinetics, and trigger temperatures to match particular therapeutic requirements.
The gelation mechanism of these polymers varies significantly between material classes. For instance, poloxamers form micellar structures that pack into gel networks as temperature increases, while PNIPAAm undergoes a coil-to-globule transition driven by hydrophobic interactions. Natural polymers like chitosan often form gels through interchain hydrogen bonding or complexation with other molecules. Understanding these diverse mechanisms is crucial for selecting appropriate materials for specific drug delivery applications, as the gelation process directly impacts drug encapsulation efficiency, release kinetics, and administration feasibility.
Table 1: Key Properties of Common Temperature-Sensitive Polymers for Drug Delivery
| Polymer System | Transition Temperature | Transition Type | Degradation Time | Key Advantages | Limitations |
|---|
| Poloxamers (Pluronics) | 5-30°C (sol-gel) 35-50°C (gel-sol) | LCST | Days to weeks | Low toxicity, FDA approved for some applications, rapid response | Short integrity maintenance, potential dissolution | | PNIPAAm | 32-37°C | LCST | Tunable through copolymerization | Sharp transition, highly tunable properties | Unknown long-term toxicity, limited biocompatibility | | PEG-PLGA-PEG | 30-35°C (sol-gel) 40-70°C (gel-sol) | LCST | >1 month | Biodegradable, suitable for long-term delivery | Complex synthesis | | Chitosan-based | Varies with formulation | LCST/UCST | Weeks to months | Excellent biocompatibility, natural origin | Batch-to-batch variability | | Cellulose derivatives | Varies with derivatives | UCST | Weeks to months | Abundant source, modifiable | Limited transition near body temperature |
When selecting temperature-sensitive polymers for drug delivery applications, researchers must consider multiple critical parameters to ensure optimal performance. The lower critical solution temperature (LCST) represents perhaps the most important property, as it determines the temperature at which the polymer undergoes phase transition. For biomedical applications, polymers with LCST values slightly below or near body temperature (37°C) are particularly valuable, as they enable administration as liquids that form gels or depots upon contact with body tissues. Additional considerations include biodegradation kinetics, which should match the intended therapeutic duration; mechanical properties that affect injectability and depot integrity; biocompatibility to ensure minimal tissue irritation or immune response; and drug compatibility that maintains stability of the therapeutic payload throughout encapsulation and release.
Table 2: Advanced Thermosensitive Systems for Specialized Applications
| System Type | Components | Transition Trigger | Drug Release Mechanism | Applications |
|---|---|---|---|---|
| Thermosensitive Liposomes | Phospholipids with sensitive bilayers | Mild hyperthermia (40-45°C) | Membrane permeability increase | Localized cancer therapy |
| Composite Hydrogels | Polymer networks with nanoparticles | Body temperature | Diffusion and degradation | Sustained release formulations |
| Pluronic-Based Nanocarriers | Pluronics with targeting moieties | Temperature and microenvironment | Structural reorganization | Targeted cancer therapy |
| Dual-Sensitive Systems | Thermo-pH or thermo-redox polymers | Multiple stimuli | Combined mechanisms | Disease-specific targeting |
Recent advances in temperature-sensitive drug delivery have focused on developing composite material systems that enhance functionality and address limitations of single-component approaches. These advanced systems often incorporate nanoparticulate carriers within thermosensitive hydrogels to create multi-stage delivery platforms that combine the benefits of both technologies. For example, thermosensitive liposomes embedded within injectable hydrogels can provide initial rapid drug release followed by sustained delivery. Similarly, dual-sensitive systems that respond to both temperature and other stimuli such as pH, enzyme activity, or redox potential enable more precise targeting to specific disease microenvironments. These sophisticated approaches represent the forefront of smart drug delivery technology, offering increasingly sophisticated control over therapeutic release profiles.
Polymer Synthesis and Purification: For synthetic thermosensitive polymers such as PNIPAAm-based systems, polymerize N-isopropylacrylamide monomers using free-radical polymerization under inert atmosphere. Utilize azobisisobutyronitrile (AIBN) as initiator at 60-70°C for 6-24 hours in anhydrous organic solvents. Purify the resulting polymer through precipitation in diethyl ether followed by dialysis against deionized water and lyophilization to obtain the final product. For natural polymer modification such as chitosan grafting, employ carbodiimide chemistry to conjugate thermosensitive segments to the polysaccharide backbone. Purify modified natural polymers through extensive dialysis and characterize the degree of substitution using 1H NMR spectroscopy.
Critical Temperature Determination: Determine the LCST of synthesized polymers using UV-Vis spectroscopy with temperature control. Prepare polymer solutions at 1-5% w/v concentration in phosphate-buffered saline (PBS). Monitor optical transmittance at 500 nm while heating the solution from 20°C to 50°C at a rate of 0.5°C/min. The cloud point is identified as the temperature at which 50% reduction in transmittance occurs. Confirm LCST values using differential scanning calorimetry (DSC) with heating rates of 1-2°C/min, identifying the transition temperature from endothermic peaks in thermograms.
Material Characterization: Evaluate polymer molecular weight and distribution using gel permeation chromatography (GPC) with refractive index detection. Analyze polymer morphology and self-assembly behavior through dynamic light scattering (DLS) for particle size determination and transmission electron microscopy (TEM) for visualization of micellar structures. Characterize mechanical properties of hydrogels using rheometry with temperature-controlled plate geometry, measuring storage (G') and loss (G") moduli during temperature sweeps.
Drug Loading Procedures: For small molecule drugs, employ solvent evaporation or dialysis methods for incorporation into polymer systems. Dissolve both polymer and drug in a common organic solvent (e.g., acetone, ethanol) followed by gradual addition to aqueous phase under stirring. Remove organic solvent through rotary evaporation or dialysis against deionized water. For sensitive biologics such as proteins or nucleic acids, utilize incubation loading where the drug is added to pre-formed polymer micelles or hydrogels under gentle mixing conditions to preserve bioactivity.
Encapsulation Efficiency Optimization: Determine optimal drug-polymer ratios through systematic variation of loading parameters. Separate free drug from encapsulated drug using centrifugal filtration (for nanocarriers) or dialysis. Quantify drug loading through UV-Vis spectroscopy, HPLC, or other appropriate analytical methods depending on drug properties. Calculate encapsulation efficiency using the formula: EE% = (Total drug - Free drug) / Total drug × 100. Aim for encapsulation efficiencies >80% through iterative optimization of loading conditions.
Formulation Stability Assessment: Evaluate physical stability of drug-loaded systems through size distribution analysis over time (0, 7, 14, 30 days) at storage temperatures (4°C and 25°C). Assess chemical stability of encapsulated drugs using HPLC to monitor degradation products. Determine in vitro stability in biologically relevant media including PBS and simulated gastric/intestinal fluids.
Drug Release Protocol: Place drug-loaded formulations (equivalent to 1-5 mg drug) in dialysis membranes (MWCO appropriate for drug size) containing release medium (PBS, pH 7.4). Immerse dialysis units in larger volume of release medium (sink conditions) with constant shaking at 50-100 rpm. Maintain temperature control at specific points below and above LCST (e.g., 32°C and 37°C) using water baths or incubators. Collect samples at predetermined time intervals (0, 1, 2, 4, 8, 12, 24, 48, 72 hours, etc.) and replace with fresh medium to maintain sink conditions. Analyze drug concentration in samples using appropriate analytical methods (UV-Vis, HPLC).
Release Kinetics Analysis: Model release data using multiple mathematical approaches including:
where Q is cumulative drug release, Q₀ is initial drug amount, Q∞ is total releasable drug, k are release constants, and n is the release exponent. Determine the best-fit model using correlation coefficients (R²) and Akaike information criterion (AIC) values. For thermosensitive liposomes, apply specialized models that account for the parabola-shape-like release curve at transition temperature.
Temperature Cycling Experiments: Conduct experiments with alternating temperatures above and below the LCST to demonstrate the "on-off" release switching capability. Program temperature controllers to cycle between temperatures (e.g., 32°C 37°C) at 4-6 hour intervals while continuously monitoring drug release. Calculate release rates during each phase to quantify the magnitude of thermal switching behavior.
Figure 1: Mechanism of Thermal Transition in LCST-based Drug Delivery Systems. The diagram illustrates the reversible phase change behavior of thermosensitive polymers used for controlled drug release applications.
Figure 2: Experimental Workflow for Development of Temperature-Sensitive Drug Delivery Systems. The diagram outlines the key stages in formulating and characterizing thermoresponsive drug carriers, including the optimization feedback loop.
The release kinetics from temperature-sensitive drug delivery systems often deviate from traditional models due to the complex interplay between polymer relaxation, drug diffusion, and phase transition behavior. For thermosensitive liposomes, the release profile at the transition temperature typically exhibits a parabola-shape-like curve that cannot be adequately fitted by simple first-order kinetic models. Research indicates that the Weibull model provides superior fitting for such triggered release systems, with the equation:
[ Q/Q_∞ = 1 - \exp(-at^b) ]
where ( Q/Q_∞ ) represents the fraction of drug released, ( a ) is a scale parameter, and ( b ) is a shape parameter that characterizes the release mechanism. For nano-sized stimuli-responsive systems below 100 nm, newer models incorporating Laplace pressure as a release-driving force demonstrate improved fitting accuracy. These advanced models account for the rapid, massive drug release observed at the phase transition temperature while maintaining minimal release in non-heated conditions.
When modeling the release data, it is essential to evaluate multiple kinetic models and select the most appropriate based on both statistical criteria and mechanistic plausibility. The Korsmeyer-Peppas model remains valuable for identifying the predominant release mechanism (Fickian diffusion, Case-II transport, or anomalous transport) based on the release exponent value. For temperature-sensitive systems exhibiting on-off release characteristics in response to thermal cycling, piecewise regression models that account for changing release rates at different temperature phases provide the most accurate representation of the switching behavior.
Temperature-sensitive drug delivery systems have found diverse applications across multiple therapeutic areas. In oncology, thermosensitive liposomes combined with localized hyperthermia enable targeted delivery of chemotherapeutic agents to tumor sites, significantly enhancing drug accumulation in malignant tissues while reducing systemic exposure. For chronic inflammatory conditions such as eosinophilic esophagitis, temperature-sensitive devices deployed in the gastrointestinal tract provide localized drug delivery with the ability to terminate release through ingestion of warm water, offering unprecedented control over treatment regimens. In post-surgical care, thermosensitive hydrogels applied during procedures prevent adhesion formation and deliver analgesics or anti-inflammatory drugs directly to surgical sites, improving recovery outcomes.
The route of administration significantly influences the design of temperature-sensitive systems. Injectable formulations represent the most common approach, with solutions that transition to gel depots at body temperature providing sustained release over periods ranging from days to months. Implantable devices offer extended duration but require minor procedures for placement. Mucoadhesive systems designed for nasal, ocular, or oral mucosal delivery take advantage of the temperature differential between room temperature and mucosal surfaces to trigger gelation, thereby prolonging residence time and enhancing drug absorption. Each application route presents unique design considerations regarding administration convenience, transition temperature precision, and biodegradation profiles.
The future development of temperature-sensitive drug delivery systems is advancing along several innovative pathways. Multi-responsive systems that combine temperature sensitivity with other triggers such as pH, enzyme activity, or magnetic responsiveness enable more precise spatial and temporal control over drug release. These systems can respond to specific disease microenvironment characteristics, providing enhanced targeting capabilities. For example, dual thermo-pH responsive polymers can maintain their loaded state during circulation but release therapeutic payload upon encountering both the slightly acidic environment and elevated temperature typical of tumor tissues.
Advanced material designs including biomimetic polymers and bioresponsive composites represent another frontier in the field. These systems incorporate biological recognition elements or mimic natural processes to achieve more sophisticated control over drug release kinetics. Additionally, personalized approaches that tailor transition temperatures and release profiles to individual patient characteristics and disease states hold promise for optimizing therapeutic outcomes. As these technologies mature, temperature-sensitive drug delivery systems are poised to become increasingly integral to precision medicine approaches across diverse therapeutic areas.
Water-soluble azo initiators represent a specialized class of radical initiators that decompose thermally to generate free radicals capable of initiating vinyl polymer polymerization in aqueous media. Unlike their organic-soluble counterparts, these compounds contain ionic or polar functional groups such as amidinium, carboxylate, or imidazolinium salts that confer water solubility. This property makes them particularly valuable for aqueous polymerization processes including emulsion, suspension, and solution polymerization where homogeneous distribution of the initiator throughout the aqueous phase is essential for consistent polymerization kinetics and final polymer properties. The fundamental decomposition mechanism involves homolytic cleavage of the carbon-nitrogen bonds adjacent to the azo group, producing nitrogen gas and two carbon-centered radicals that subsequently attack vinyl monomers to initiate chain growth [1] [2].
The distinctive feature of azo initiators compared to peroxide-based initiators is their non-oxidative radical generation, which minimizes side reactions such as hydrogen abstraction that can lead to undesirable branching or cross-linking. This results in better-defined polymer architectures with more controlled molecular weight distributions [3]. Additionally, water-soluble azo initiators span a range of decomposition temperatures, allowing researchers to select initiators appropriate for their specific temperature requirements. For example, VA-044 has a particularly low 10-hour half-life temperature of 44°C, making it suitable for polymerizations requiring low-temperature initiation [4], while other initiators like AIBA and ACVA operate effectively at moderate temperatures from 50-80°C [3]. This combination of aqueous compatibility and controlled decomposition profiles makes water-soluble azo initiators indispensable tools for synthesizing polymers for applications ranging from architecture coatings with superior water-whitening resistance to biomedical hydrogels and water treatment flocculants [5] [3].
Table 1: Characteristics of Common Water-Soluble Azo Initiators
| Initiator | Chemical Name | CAS Number | 10h Half-Life Temp (°C) | Molecular Weight | Key Solubilities | Special Properties |
|---|---|---|---|---|---|---|
| VA-044 | 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride | 27776-21-2 | 44 | 323.27 | Freely soluble in water; sparingly soluble in methanol | Low-temperature initiation; hydrolysis-resistant [4] [6] |
| AIBA | 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | 2997-92-4 | 56 | 271.19 | Freely soluble in water | pH-independent initiation; susceptible to hydrolysis at pH ~6.2 [6] [7] |
| ACVA | 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | 68 | 280.28 | Soluble in water and organic solvents | Dual solubility; contains carboxylic acid groups [3] |
| AIBI | 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride | - | 44 | 323.27 | Freely soluble in water | Similar to VA-044; used in thermal hazard studies [8] |
Table 2: Kinetic Parameters and Safety Data
| Initiator | Activation Energy (kJ/mol) | Frequency Factor (ln A) | Self-Accelerating Decomposition Temp (°C) | Storage Conditions | Thermal Hazards |
|---|---|---|---|---|---|
| VA-044 | 108.2 | 30.19 | 140 | Keep below 40°C | Lower risk of explosion compared to peroxides [4] |
| AIBA | - | - | - | Keep refrigerated | Releases toxic gases upon decomposition [8] |
| ACVA | - | - | - | Room temperature | Moderate thermal instability [3] |
| AIBI | - | - | - | Keep below 40°C | Similar to VA-044 [8] |
The selection of an appropriate water-soluble azo initiator requires consideration of multiple factors that influence polymerization efficacy and final polymer properties. The decomposition temperature of the initiator must align with the thermal stability of the monomer system and the desired polymerization rate. Initiators with lower 10-hour half-life temperatures, such as VA-044 at 44°C, are preferable for heat-sensitive monomers or systems requiring low-temperature processing, while initiators like ACVA with higher decomposition temperatures (68°C) are suitable for more robust polymerization systems [4] [3]. The pH sensitivity of the initiator represents another critical selection criterion, as it significantly impacts initiator stability and decomposition kinetics. Research has demonstrated that while AIBA undergoes hydrolysis at approximately pH 6.2, cyclic initiators like VA-044 exhibit superior hydrolysis resistance across a pH range over extended timescales (up to 30 hours) [6].
The solubility profile of the initiator must correspond to the specific polymerization system. While all initiators listed in Table 1 display adequate water solubility, their compatibility with co-solvents varies significantly. For instance, VA-044 demonstrates limited solubility in methanol and negligible solubility in ethanol, acetone, or toluene [4], whereas ACVA offers versatile solubility in both aqueous and organic media, making it particularly suitable for systems containing water-miscible organic co-solvents [3]. Additionally, functional groups present on the initiator can influence final polymer properties; ACVA contains carboxylic acid groups that may introduce anionic character to polymer chain ends, potentially affecting colloidal stability in subsequent applications [3].
The following protocol describes the aqueous copolymerization of acrylonitrile (AN), methyl acrylate (MA), and itaconic acid (IA) using AIBA as initiator, based on research demonstrating effective macromolecular chain structure regulation [7]. This method produces polyacrylonitrile terpolymers with uniform chain distribution, which are particularly valuable for carbon fiber precursors.
Materials Preparation:
Reaction Setup:
Polymerization Procedure:
Product Isolation:
Critical Parameters: Maintaining pH at 4.7 ensures most itaconic acid exists in the first-step dissociated form, optimizing its reactivity with AN propagation radicals [7]. The initiator concentration of 0.5-1.0% molar ratio to total monomers provides the optimal balance between polymerization rate and molecular weight control. This protocol typically yields a PAN terpolymer with composition 94.96-95.07% AN, 3.11-3.36% MA, and 1.68-1.82% IA, effectively matching the raw material ratio and indicating uniform chain distribution [7].
This protocol utilizes the low decomposition temperature of VA-044 (44°C 10-hour half-life) for polymerizations requiring mild conditions, such as synthesis of thermosensitive hydrogels or polymerizations involving heat-labile functional monomers.
Materials Preparation:
Polymerization Procedure:
Product Isolation:
Note: VA-044 is particularly valuable for systems requiring low-temperature initiation and demonstrates superior hydrolysis resistance compared to amidine-based initiators like AIBA [4] [6]. The concentration of VA-044 can be adjusted from 0.1-0.5% w/v to control molecular weight, with higher initiator concentrations generally yielding lower molecular weight polymers due to increased radical flux and termination rates.
Figure 1: Generalized workflow for vinyl polymerization using water-soluble azo initiators, showing key stages from preparation to characterization.
Water-soluble azo initiators, while generally safer than peroxide initiators, still require careful handling due to their thermal instability and potential for exothermic decomposition. Proper storage conditions are essential for maintaining initiator stability and preventing premature decomposition. Most water-soluble azo initiators should be stored at temperatures below 40°C in sealed containers protected from light and moisture [4]. For long-term storage, refrigeration at 0-5°C is recommended, with containers allowed to reach room temperature before opening to prevent moisture condensation. These materials should be stored in well-ventilated areas away from heat sources, oxidizers, and reducing agents, with particular attention to avoiding contamination by heavy metal salts or strong acids/bases that can catalyze decomposition.
Personnel handling these compounds must wear appropriate personal protective equipment including safety glasses, chemical-resistant gloves, and lab coats to prevent skin contact or accidental inhalation. Although water-soluble azo initiators generally exhibit lower toxicity compared to organic-soluble variants and are not classified as skin sensitizers, material safety data sheets for specific compounds should always be consulted for compound-specific hazards [3]. For example, decomposition products of some azo initiators may include potentially toxic compounds such as tetramethylsuccinonitrile from AIBN pyrolysis [2], though water-soluble variants typically generate less hazardous decomposition products.
The self-accelerating decomposition temperature (SADT) represents a critical safety parameter for azo initiators, defining the temperature at which exothermic decomposition becomes self-sustaining. For VA-044, the SADT is 140°C [4], while other water-soluble azo initiators typically have SADTs in the range of 100-150°C. Laboratory practices should ensure that polymerization reactions never approach these temperatures, with appropriate engineering controls including temperature monitoring with alarms, pressure relief devices on reactors, and adequate cooling capacity to handle potential exotherms.
At the industrial scale, thermal hazard evaluations using techniques such as accelerating rate calorimetry (ARC) and differential scanning calorimetry (DSC) have demonstrated that water-soluble azo compounds like AIBA and AIBI can present significant thermal hazards if not properly controlled [8]. Risk mitigation strategies should include:
Particular caution is required when scaling up reactions from laboratory to production scale, as the higher thermal inertia of larger batches can make temperature control more challenging and increase the potential for thermal runaway reactions.
Figure 2: Decomposition mechanism of water-soluble azo initiators and subsequent radical initiation process, showing the homolytic cleavage that generates reactive carbon-centered radicals.
Accurate characterization of initiator decomposition rates is essential for predicting polymerization behavior and optimizing reaction conditions. The 10-hour half-life temperature represents the standard industry parameter for comparing initiator decomposition rates, defined as the temperature at which half of the initiator decomposes in 10 hours in a specific solvent (typically water for water-soluble initiators) [4] [3]. This parameter can be determined experimentally using techniques such as UV-Vis spectroscopy to track the disappearance of the azo group absorption (typically around 350-370 nm) over time at constant temperature. More comprehensive kinetic analysis involves determining the activation energy (Ea) and frequency factor (ln A) through multi-temperature studies, with reported values for VA-044 being 108.2 kJ/mol and 30.19, respectively [4].
For real-time monitoring of radical generation during polymerization, electron paramagnetic resonance (EPR) spectroscopy combined with spin trapping techniques provides direct observation of radical intermediates. Studies using spin traps such as DEPMPO (5-(diethoxyphosphoryl)-5-methyl-4,5-dihydro-3H-pyrrole N-oxide) have demonstrated that water-soluble amidino-azo-initiators primarily generate alkoxyl radicals rather than alkylperoxyl radicals during decomposition [6]. This distinction is important for understanding initiation mechanisms and predicting side reactions that may occur during polymerization.
Comprehensive characterization of the resulting polymers is essential for correlating initiator selection and reaction conditions with final polymer properties. Molecular weight distribution should be analyzed using gel permeation chromatography (GPC) with appropriate aqueous standards and buffers, with particular attention to the polydispersity index (PDI) as an indicator of polymerization control. Polymers initiated with azo compounds typically exhibit lower PDI values compared to those initiated with peroxides, reflecting the more controlled radical generation and reduced chain transfer reactions [3].
The chemical composition of copolymers can be determined using Fourier-transform infrared spectroscopy (FTIR) to verify monomer incorporation ratios and nuclear magnetic resonance (NMR) spectroscopy for detailed sequence distribution analysis. For latex particles produced via emulsion polymerization, dynamic light scattering (DLS) provides particle size distribution data, while electron microscopy (SEM or TEM) offers visual confirmation of particle morphology. Additionally, thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize thermal transitions and decomposition behavior of the final polymers, with particular importance for applications requiring specific thermal stability [8].
Water-soluble azo initiators provide versatile and efficient initiation for aqueous-phase vinyl polymerizations, offering significant advantages in reaction control, safety profile, and polymer quality compared to traditional peroxide-based initiators. The selection of an appropriate initiator requires careful consideration of decomposition characteristics, pH stability, and solubility profile to match the specific requirements of the polymerization system. The protocols outlined in this document provide researchers with standardized methods for employing these initiators in various aqueous polymerization processes, with emphasis on critical parameters that influence reaction outcomes. As research continues to advance our understanding of initiation mechanisms and decomposition kinetics, water-soluble azo initiators will remain indispensable tools for synthesizing precisely controlled polymer architectures for diverse advanced applications.
1. Principle and Rationale for ACVA Use
Forced degradation studies are mandated by ICH guidelines to demonstrate the specificity of stability-indicating methods and to understand the degradation pathways of drug substances and products. Oxidation is a common pathway for drug degradation. While hydrogen peroxide (H₂O₂) is traditionally used, it can lead to non-specific hydroxyl radical formation and secondary degradation products, complicating result interpretation [1].
ACVA serves as a superior, controlled radical initiator. Its thermal decomposition generates carbon-centered radicals that selectively initiate autoxidation chain reactions, effectively modeling long-term oxidative degradation under ambient conditions. This makes ACVA particularly valuable for predicting oxidative degradation products that form during drug storage, especially in complex formulations [1].
2. ACVA Preparation and Standardization
3. Experimental Protocol for ACVA Forced Degradation
4. Method Development and Optimization with ACVA Samples
The chromatographic separation must resolve the API from its ACVA-induced degradation products. The following workflow outlines the core steps for developing and validating a stability-indicating method.
The table below summarizes key parameters to optimize using the data from ACVA-stressed samples.
| Development Phase | Key Parameters to Investigate | Goal |
|---|---|---|
| Initial Scouting | Column chemistry (C18, phenyl, etc.), mobile phase pH (e.g., 3.0-4.5), organic modifier (ACN vs. MeOH) | Find a starting condition that provides any separation of API and degradants [2]. |
| Separation Optimization | Gradient profile (if used), buffer concentration, column temperature, flow rate | Achieve baseline resolution (Rs ≥ 2.0) between all critical peak pairs [3]. |
| Detection | Wavelength (UV/PDA), or mass spectrometry (MS) for peak identification | Ensure adequate detection and confirmation of peak purity for the API and degradants [4]. |
5. Method Validation for Stability-Indicating Assays
The developed HPLC method must be validated as per ICH Q2(R2) guidelines. The following table outlines the core validation parameters and typical acceptance criteria for a stability-indicating assay [4].
| Validation Parameter | Methodology & Acceptance Criteria |
|---|---|
| Specificity | Demonstrate baseline separation of API from all degradation products and excipients. Use peak purity tools (PDA or MS) to confirm analyte homogeneity [4]. |
| Accuracy | Assess via spike recovery. For assay, typical recovery is 98-102%; for impurities, 70-130% at the LOQ level [4]. |
| Precision (Repeatability) | RSD for multiple injections of a homogeneous sample (system precision) and multiple sample preparations (method precision) should typically be <2.0% for assay and <10% for impurities [4]. |
| Linearity & Range | The correlation coefficient (r²) should be >0.999 for assay over a specified range (e.g., 80-120% of target concentration) [5] [4]. |
| Limit of Quantitation (LOQ) | The LOQ should be sufficiently low (e.g., ≤0.05%) to accurately quantify impurities at the ICH reporting threshold [3]. |
6. Comparative Analysis of Oxidative Stress Methods
The table below compares ACVA with other common oxidizing agents used in forced degradation studies.
| Oxidizing Agent | Mechanism | Advantages | Limitations |
|---|---|---|---|
| ACVA (Azo Initiator) | Thermal decomposition yields C-centered radicals, initiating controlled autoxidation [1]. | Models long-term autoxidation; selective; reproducible; forms primary, relevant degradation products [1]. | Requires elevated temperatures; not suitable for thermally labile compounds. |
| Hydrogen Peroxide (H₂O₂) | Direct electrophilic oxidation; can decompose to highly reactive hydroxyl radicals [1]. | Common contaminant; relevant for formulations with peroxides in excipients; room temperature use [1]. | Can produce non-specific degradation and secondary products; results can be difficult to interpret [1]. |
| Metal Ions (e.g., Fe²⁺) | Catalyze Fenton-type reactions, generating reactive oxygen species [1]. | Models trace metal impurity effects. | Difficult to control; reaction kinetics can be complex and less reproducible. |
7. Case Study: Application to Fluoroquinolone Antibiotics
A 2020 study on Lomefloxacin (LOM) and Balofloxacin (BAL) provides a practical application. The authors developed stability-indicating HPLC methods to study oxidation using ACVA (10 mM) at 50°C and compared it to H₂O₂ and KMnO₄ treatments. They used a Kinetex C18 column with an isocratic mobile phase of phosphate buffer (pH 3.20) and acetonitrile. The methods were validated per ICH guidelines and successfully monitored the oxidation kinetics, which followed a second-order reaction. The degradation products were identified using UHPLC-MS/MS, showcasing a complete workflow from forced degradation to product identification [1].
Integrating ACVA into forced degradation protocols provides a scientifically rigorous and predictive approach to developing stability-indicating HPLC methods. Its ability to selectively generate carbon-centered radicals under controlled conditions allows for the formation of relevant oxidative degradation products, facilitating the development of a specific, validated analytical method that ensures drug product safety and efficacy throughout its shelf life.
4,4'-Azobis(4-cyanovaleric acid) (ACVA) is an azo-based compound widely utilized as a free radical initiator and blowing agent in polymer science and industrial applications. This water-soluble azo compound decomposes thermally to generate radicals that initiate polymerization reactions and liberate nitrogen gas, which functions as the blowing agent in foam production. With its carboxyl functional groups, ACVA offers unique advantages over other azo initiators, including enhanced water solubility and the potential for further chemical modification, making it particularly valuable for specialized applications in both heterogeneous and homogeneous polymerization systems. These properties have established ACVA as a versatile tool in synthetic chemistry and polymer engineering for researchers and industrial practitioners alike.
The molecular structure of ACVA features two carboxylic acid groups and two nitrile groups symmetrically arranged around a central azo linkage (-N=N-). This distinctive architecture promotes water solubility while maintaining compatibility with various organic solvents, enabling application in diverse chemical environments.
Table 1: Physical-chemical properties of 4,4'-Azobis(4-cyanovaleric acid)
| Property | Value/Specification | Conditions/Notes |
|---|---|---|
| Melting Point | 118-125°C (decomposition) [2] [5] | Literature values typically indicate decomposition rather than true melting |
| Boiling Point | 503.6±50.0°C [5] | At 760 mmHg |
| Density | 1.2±0.1 g/cm³ [5] | At room temperature |
| Water Solubility | Soluble [1] [2] | - |
| Flash Point | 258.3±30.1°C [5] | - |
| Assay/Purity | 98% [1] | Typically contains ≈18% water [1] |
ACVA demonstrates solubility in polar solvents including water, DMSO, and methanol, facilitating its use in various reaction media [1] [2]. The compound is typically supplied as a white to light-colored powder and requires protection from light due to its photosensitive nature [1] [4]. The decomposition temperature range of 118-125°C makes it suitable for processes requiring moderate thermal initiation.
The fundamental decomposition process of ACVA follows the characteristic mechanism of azo compounds, involving homolytic cleavage of the carbon-nitrogen bonds and liberation of nitrogen gas. The decomposition pathway proceeds through three primary stages:
The decomposition process exhibits first-order kinetics with an activation energy (Ea) of approximately 122-124 kJ/mol, as determined by Friedman and Ozawa methods for related azo compounds [6]. The spontaneous nitrogen evolution drives the decomposition reaction forward due to significant entropy increase.
Figure 1: Thermal decomposition mechanism of 4,4'-Azobis(4-cyanovaleric acid) showing the radical generation and nitrogen release process
The decomposition kinetics of azo compounds like ACVA have been extensively studied through differential scanning calorimetry (DSC) and thermal activity monitoring. Key kinetic parameters include:
Studies of similar azo compounds reveal that the self-accelerating decomposition temperature (SADT) for a 50 kg package is approximately 63°C [6]. The time to maximum rate (TMR) under adiabatic conditions decreases exponentially with increasing initial temperature, highlighting the importance of strict temperature control during storage and handling.
ACVA functions as a chemical blowing agent through the gas evolution during its thermal decomposition. When incorporated into polymer systems and heated above its decomposition threshold:
This dual functionality as both initiator and blowing agent makes ACVA particularly valuable for producing foamed polymers with controlled morphologies.
Table 2: Applications of 4,4'-Azobis(4-cyanovaleric acid) in polymer systems
| Application Area | Specific Uses | Benefits/Mechanism |
|---|---|---|
| Polymer Synthesis | Free radical initiator for polyvinyl chloride, polyacrylonitrile, polyvinyl alcohol, and synthetic fibers [1] | Water solubility enables homogeneous initiation in aqueous systems |
| Polymerization Techniques | Heterogeneous and homogeneous free-radical polymerizations; Reversible addition-fragmentation chain transfer (RAFT) polymerization [1] | Provides controlled radical generation for molecular weight control |
| Specialty Polymers | Graft polymerization; block copolymer synthesis; surface-functionalized particles [3] | Carboxyl groups enable incorporation into polymer chains or surfaces |
| Foamed Plastics | Blowing agent for plastics and elastomers [1] | Nitrogen generation creates cellular structure with fine pores |
| Biomedical Applications | Drug delivery systems; functionalized nanoparticles [3] | Carboxyl groups permit conjugation with biomolecules |
The efficiency of foam formation using ACVA depends on several processing parameters:
For optimal foam formation, ACVA should be thoroughly dispersed in the polymer matrix before heating through the decomposition temperature. The heating rate should be controlled to ensure uniform bubble nucleation and growth without collapse.
ACVA possesses specific hazards that require careful management in laboratory and industrial settings:
The thermal instability of ACVA necessitates strict temperature control during storage. Recommended storage conditions include:
The autocatalytic decomposition potential of ACVA requires specific safety protocols:
Experimental work should employ small quantities initially, with scale-up following thorough hazard evaluation. Thermal screening techniques like DSC should be employed to characterize the specific decomposition behavior of each ACVA batch, particularly when used in new formulations or processes.
Protocol 1: Preparation of Polyvinyl Chloride (PVC) Foam
Materials Required:
Procedure:
Key Parameters:
Protocol 2: Synthesis of Foamed Polyacrylate Sheets
Materials:
Procedure:
Figure 2: Experimental workflow for foam preparation using 4,4'-Azobis(4-cyanovaleric acid) as a blowing agent
Table 3: Troubleshooting guide for ACVA-based foam processing
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete Foaming | Temperature too low; Decomposition time insufficient | Increase processing temperature; Extend curing time |
| Foam Collapse | Insufficient melt strength; Rapid gas evolution | Optimize polymer molecular weight; Control heating rate |
| Non-uniform Cell Structure | Poor ACVA dispersion; Nucleation issues | Improve mixing; Consider masterbatch approach |
| Discoloration | Overheating; Impurities | Optimize temperature profile; Use purer grades |
| Excessive Density | Insufficient ACVA; Gas loss during processing | Increase blowing agent concentration; Improve process control |
4,4'-Azobis(4-cyanovaleric acid) represents a versatile and valuable chemical tool with dual functionality as both a radical initiator and efficient blowing agent in polymer applications. Its water solubility, carboxyl functionality, and controllable decomposition characteristics make it particularly suitable for producing cellular materials with tailored structures and properties. The protocols and guidelines presented in this document provide researchers with comprehensive methodologies for effectively utilizing ACVA while managing the associated thermal hazards. With proper handling and processing control, ACVA enables the development of advanced polymeric foams across diverse industrial sectors, from packaging and insulation to specialized biomedical applications.
ACVA is a water-soluble azo initiator widely used in controlled polymerizations like RAFT. Controlling its decomposition temperature is crucial for successful reactions [1]. The table below summarizes its essential properties for your experimental planning.
| Property | Value/Condition | Source/Context |
|---|---|---|
| 10-hour Half-life Temperature | 63°C (in DMF) [1] | Key parameter for reaction rate planning. |
| Molecular Weight | 280.28 g/mol [1] | For calculating molar quantities. |
| Decomposition/Self-accelerating Decomposition Temperature (SADT) | 60°C (SADT) [1] | Critical for safe storage and handling. |
| Typical Polymerization Temperature | 60-70°C [2] [3] | Effective range for initiating polymerization. |
| Solubility | Freely soluble in ethanol, ether, formamide; soluble in methanol; soluble in hot water/alkali; practically insoluble in cold water; insoluble in toluene [1]. | Important for choosing the correct solvent. |
Here are answers to common problems encountered when using ACVA.
Q1: My polymerization reaction shows a very slow rate or no initiation. What could be wrong?
Q2: I am getting polymers with a high polydispersity (Đ > 1.3). How can I improve control?
Q3: What is the recommended way to handle and store ACVA?
This is a standard protocol for the homopolymerization of 2-methacryloyloxyethyl phosphorylcholine (MPC) in methanol, which can be adapted for other monomers [2].
Materials
Procedure
This protocol typically yields polymers with a low polydispersity index (Đ < 1.2) [2].
The following diagrams, created with Graphviz, outline the core concepts and experimental workflow for using ACVA.
The table below summarizes the core properties of ACVA to help you select appropriate starting concentrations for your experiments.
| Property | Description/Value | Application Note |
|---|---|---|
| Chemical Name [1] | 4,4'-Azobis(4-cyanovaleric acid) | Also known as Vazo 68 WSP [1]. |
| Key Decomposition Product [2] | Carbon-centered radicals | More selective than hydroxyl radicals from peroxides; leads to fewer undesired side reactions like hydrogen abstraction [1]. |
| Solubility [1] | Water and organic solvents | Ideal for experiments in diverse media [1]. |
| Typical Concentration (Pharmaceutical Stability) [2] | 10 mM | Used in forced degradation studies of drugs like lomefloxacin at 40-60°C [2]. |
| Typical Concentration (Nanomedicine) [3] | Conjugated to a polymer backbone | Used in nanobullets for thermodynamic therapy (TDT) under laser irradiation [3]. |
Here are detailed methodologies for using ACVA in different experimental contexts.
This protocol, adapted from a study on fluoroquinolone antibiotics, uses ACVA to model oxidative degradation under storage conditions [2].
This protocol is inspired by the use of ACVA in "nanobullets" for oxygen-independent cancer therapy [3].
Q: The degradation rate of my compound with ACVA is too slow. What can I do?
Q: How can I monitor radical generation and its effects in a biological system?
Q: Why should I use ACVA instead of hydrogen peroxide (H₂O₂) for oxidation studies?
To help visualize the core process of using ACVA in a stability study, the following diagram outlines the key steps and the radical generation mechanism.
What is ACVA and why is its stability important? ACVA, also known as V-501, is a water-soluble azo compound widely used as a polymerization initiator [1]. Its decomposition starts at the azo bond (N=N), which is sensitive to heat and light, generating free radicals that can initiate polymerization prematurely if not stored correctly [1]. Maintaining its stability is critical for ensuring consistent experimental results and reagent safety.
What are the key stability data for ACVA? The table below summarizes the essential stability characteristics for ACVA [1].
| Property | Value / Condition |
|---|---|
| Chemical Name | 4,4'-Azobis(4-cyanovaleric acid) |
| CAS Number | 2638-94-0 |
| Molecular Weight | 280.28 g/mol |
| Appearance | White powder |
| Melting Point | 120 - 123 °C (with decomposition) |
| 10-hour Half-life Temperature | 63 °C (in DMF) |
| Self-Accelerating Decomposition Temperature (SADT) | 60 °C |
| Recommended Storage Temperature | Keep below 20 °C |
What is the correct way to store ACVA? Adherence to the following storage conditions is mandatory to prevent decomposition [1]:
What are the best practices for handling ACVA?
For research requiring rigorous quality control, you can adapt a thermal stability assay to monitor ACVA's integrity. The following workflow, inspired by techniques used for other temperature-sensitive biologics and chemicals, provides a framework [2].
Detailed Experimental Protocol:
FAQ 1: A previously used bottle of ACVA has discolored. What should I do? Discoloration (e.g., turning yellow or brown) is a strong visual indicator of decomposition. The formation of degradation products can alter its reactivity.
FAQ 2: My polymerization reaction is proceeding too slowly or too quickly. Could the ACVA initiator be the cause? Yes, compromised ACVA is a common source of inconsistent reaction kinetics.
FAQ 3: What is the biggest risk when storing ACVA, and how can I mitigate it? The primary risk is exposure to elevated temperatures, which can trigger a self-accelerating decomposition reaction, potentially leading to pressure buildup and container rupture.
The tables below summarize key physical and thermal characteristics of ACVA from the search results to aid in your experimental planning.
Physical and Chemical Properties
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 2638-94-0 | [1] [2] [3] |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [1] [2] [3] |
| Molecular Weight | 280.28 g/mol | [1] [2] [3] |
| Physical Form | White to colorless, crystalline powder | [1] [4] |
| Melting Point | 118-125 °C (with decomposition) | [2] [3] |
| Water Solubility | Reported as soluble in water and organic solvents [1]. Slightly soluble in DMSO and methanol [3]. | |
| Recommended Storage | Protect from light, store at 2-8°C (refrigerated) [4] [3]. |
Thermal Stability and Hazard Data
| Property | Value / Description | Source |
|---|---|---|
| Flash Point | ~258.3 °C | [2] |
| Decomposition Process | Complex, with four mass loss stages. | [5] |
| Apparent Activation Energy (Ea) | ~91 kJ mol⁻¹ (lowest among common azo initiators, indicating higher susceptibility to decomposition). | [5] |
| Heat of Decomposition (ΔHd) | ~4706 J g⁻¹ (highest heat release among common azo initiators). | [5] |
| Toxic Decomposition Products | May include HCN and CH₄. | [5] |
| Safety Classification | Flammable Solid (Hazard Class 4.1); Signal Word: Danger (GHS); Hazard Statement: H242 (May catch fire if exposed to air). | [2] [3] |
While specific ACVA solubility protocols were not found, the thermal data highlights critical handling requirements. The following workflow outlines key considerations for preparing and using ACVA solutions to prevent thermal decomposition.
What is the primary use of ACVA in research? ACVA is a water-soluble azo compound widely used as a radical initiator in processes like radical polymerization and the creation of polymers and materials [5] [1].
Why is it critical to avoid heating ACVA? ACVA has a relatively low apparent activation energy (≈91 kJ mol⁻¹) and a complex decomposition process that starts before melting [5] [2]. Heating can trigger a thermal runaway reaction, releasing a significant amount of heat (≈4706 J g⁻¹) and potentially generating toxic gases like hydrogen cyanide (HCN) [5].
How should I store ACVA? ACVA should be stored as a solid in a refrigerator, typically between 2-8°C, and must be protected from light to maintain its stability [4] [3]. It is classified as a flammable solid and may be considered a dangerous good for transport [1] [2].
The core specification for your reaction planning is that the 10-hour half-life decomposition temperature of ACVA (V-501) is 63°C in DMF [1].
The table below summarizes the essential physical characteristics of ACVA (4,4'-Azobis(4-cyanovaleric acid)) for your experiments [1].
| Property | Specification |
|---|---|
| Chemical Name | 4,4'-Azobis(4-cyanovaleric acid) (ACVA, ABCVA) [1] |
| CAS RN | 2638-94-0 [1] |
| Molecular Formula | C₁₂H₁₆N₄O₄ [1] |
| Molecular Weight | 280.28 g/mol [1] |
| Appearance | White powder [1] |
| 10-hour Half-life Decomposition Temperature | 63 °C (in DMF) [1] |
| Solubility | Freely soluble in formamide; soluble in methanol; soluble in hot water or alkali; practically insoluble in cold water [1] |
The half-life of an initiator like ACVA is the time required for half of it to decompose at a specific temperature, generating free radicals to start the polymerization. A 10-hour half-life at 63°C means this temperature is ideal for reactions intended to run over many hours.
The following diagram illustrates the basic workflow for planning an experiment based on this half-life data.
Here are answers to some anticipated common questions.
Why is DMF a suitable solvent for ACVA? DMF is a polar aprotic solvent with a high boiling point (153°C), making it excellent for reactions requiring elevated temperatures [2]. Its properties facilitate polar reaction mechanisms and it is miscible with many organic liquids, providing a homogeneous environment for polymerization [2].
What does a "10-hour half-life at 63°C" mean for my reaction? This means that if you hold your reaction at a constant 63°C, approximately 50% of the ACVA initiator will decompose and generate radicals every 10 hours [1]. This temperature is suited for achieving a steady rate of initiation over a long duration, which can help in controlling the polymerization.
My reaction isn't initiating. What could be wrong?
Can I use ACVA in aqueous systems? Yes, ACVA is a water-soluble initiator. However, it is practically insoluble in cold water and is typically used in hot water or alkaline solutions where its carboxyl groups become ionized and solubility increases [1].
The search results are limited regarding detailed troubleshooting guides, specific reaction protocols, and advanced FAQs.
For researchers handling chemicals, understanding the required documentation and fundamental safety procedures is the first step in risk mitigation.
The table below summarizes the 16 sections of an SDS to help you quickly locate the information you need.
| Section Group | Section Number | Section Title | Key Information Contained |
|---|---|---|---|
| Identification & Hazards | 1 | Identification | Product identifier, supplier, emergency contacts [2]. |
| 2 | Hazard(s) Identification | Classification, signal words, pictograms [2]. | |
| 3 | Composition/Ingredients | Chemical identity and concentration of components [2]. | |
| Emergency Response | 4 | First-Aid Measures | Initial care for various exposure routes [2] [4]. |
| 5 | Fire-Fighting Measures | Suitable extinguishing methods, specific hazards [2] [4]. | |
| 6 | Accidental Release Measures | Containment, clean-up procedures, evacuation [2] [4]. | |
| Handling & Controls | 7 | Handling and Storage | Safe practices, storage conditions, incompatibilities [2] [4]. |
| 8 | Exposure Controls/PPE | Exposure limits, engineering controls, required PPE [2] [4]. | |
| Properties & Stability | 9 | Physical/Chemical Properties | Appearance, odor, pH, melting/boiling point, flammability [2] [4]. |
| 10 | Stability & Reactivity | Chemical stability, conditions to avoid, incompatible materials [2] [4]. | |
| Health & Environment | 11 | Toxicological Information | Health effects, symptoms, and routes of exposure [2] [4]. |
| 12 | Ecological Information | Environmental impact (not enforced by OSHA) [2] [3]. | |
| Logistics & Regulation | 13 | Disposal Considerations | Waste handling and disposal methods [2] [4]. |
| 14 | Transport Information | Shipping classifications and packaging [2] [4]. | |
| 15 | Regulatory Information | Safety, health, and environmental regulations [2] [3]. | |
| Documentation | 16 | Other Information | SDS preparation/revision date [2] [3]. |
Effective safety protocols are dynamic documents that go beyond simply having an SDS. They involve proactive risk management and a strong safety culture.
To visualize how these elements integrate into a continuous safety management cycle, please refer to the following workflow. The DOT code for generating this diagram is provided for your use.
Chemical Safety Management Workflow
What is the difference between an MSDS and an SDS? The MSDS (Material Safety Data Sheet) was the old, non-standardized format. It has been replaced by the SDS (Safety Data Sheet), which follows a globally harmonized 16-section format as required by OSHA since 2012. Always use the most current SDS for any chemical [2] [4].
Where should SDS be stored? SDS must be immediately accessible to all employees in their work area for all hazardous chemicals they use. This can be achieved through a digital database or a well-organized physical binder in a common area [4] [3].
What are the consequences of not having proper safety protocols? The consequences are severe and can include workplace accidents and injuries, long-term health issues from exposure, significant operational downtime, hefty OSHA fines and legal action, and reputational damage [4] [5].
Despite all precautions, you must be prepared to respond to accidents. The SDS is your primary guide during an emergency.
The DOT code below generates a flowchart that maps emergency responses directly to the relevant sections of the SDS for quick reference.
Emergency Response via SDS Guide
ACVA, or 4,4'-Azobis(4-cyanovaleric acid), is a common azo initiator used in polymer synthesis, particularly in controlled radical polymerizations like RAFT [1]. Its decomposition generates free radicals to initiate the polymerization reaction [2].
Impurities can arise from the ACVA itself (e.g., synthesis by-products, degradation products) or be generated during the polymerization process (e.g., initiator-derived "dead" polymer chains) [1] [3]. The table below outlines common ACVA properties relevant to impurity formation.
| Property | Specification/Consideration | Relevance to Impurities |
|---|---|---|
| General Solubility | Very low in many organic solvents (<0.1 g/100 mL in benzene, toluene, xylene, n-hexane) [2]. | Poor dissolution can lead to heterogeneous initiation if not in correct solvent. |
| Solubility in Water | <0.1 g/100 mL (but can be dissolved when turned into its sodium salt) [2]. | Important for choosing reaction medium in aqueous polymerizations. |
| 10-hour Half-life Temperature | 68°C [2] | Guides the selection of polymerization temperature. Higher temperatures increase decomposition rate. |
| Melting/Decomposition Point | 110-120°C [2] | Storing or handling above this range can cause premature decomposition. |
Here are common questions and issues related to ACVA impurities, with detailed methodologies for diagnosis and resolution.
Q1: How can I determine if my polymer sample contains impurities originating from the ACVA initiator?
Detailed Methodology:
Analytical Techniques:
chloroform-d (CDCl3), methanol-d4 (CD3OD), or dimethyl sulfoxide-d6 (DMSO-d6) to dissolve your polymer for analysis [4] [5]. Look for small, unexpected signals in the 1H NMR spectrum that do not correspond to your polymer's structure. These could be from initiator fragments or other organic impurities [3].Comparative Analysis: Always run your analytical methods on a "blank" or control sample of the pure ACVA initiator under the same conditions. This provides a baseline to distinguish initiator-related peaks from other contaminants.
Q2: What steps can I take to minimize the formation of initiator-derived "dead" polymer chains?
Detailed Methodology: The formation of "dead" polymers—chains that cannot further grow—is an inherent part of RAFT polymerization but can be minimized [1]. These chains originate from radicals generated by the ACVA initiator.
Q3: How should I store and handle ACVA to prevent its degradation and the introduction of impurities?
Detailed Methodology:
The following workflow summarizes the key steps for managing ACVA impurities, from prevention to analysis.
The table below summarizes key quantitative data from recent studies on ACVA-induced oxidation of various fluoroquinolone antibiotics. This information is crucial for planning and comparing experiments.
| Drug Substance | Oxidizing Agent | Typical ACVA Concentration | Common Incubation Temperatures | Reaction Kinetics | Key Analytical Techniques |
|---|---|---|---|---|---|
| Lomefloxacin (LOM) | ACVA [1] | 10 mM [1] | 40°C, 50°C, 60°C [1] | Second-order [1] | HPLC-DAD, UHPLC-MS/MS [1] |
| Balofloxacin (BAL) | ACVA [1] | 10 mM [1] | 40°C, 50°C, 60°C [1] | Second-order [1] | HPLC-DAD, UHPLC-MS/MS [1] |
| Ciprofloxacin (CIP) | ACVA [2] | Information missing | Information missing | Second-order [2] | RP-HPLC-DAD, UHPLC-MS/MS, TLC-Direct Bioautography [2] |
| Pefloxacin (PEF) | ACVA [2] | Information missing | Information missing | Second-order [2] | RP-HPLC-DAD, UHPLC-MS/MS, TLC-Direct Bioautography [2] |
Based on the studies, here is a generalized and detailed methodology for conducting ACVA oxidation studies, which you can adapt for different drug substances.
1. Reaction Setup and Incubation [1]
2. Chromatographic Analysis (HPLC) [1]
3. Method Validation [1] The developed HPLC methods should be validated according to ICH guidelines, ensuring:
4. Identification of Degradation Products [1] [2]
The flowchart below outlines the general workflow for an ACVA oxidation study, from setup to data analysis.
ACVA is a common thermal radical initiator used in polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) [1]. Its role is to provide the initial free radicals needed to start the polymerization chain reaction [2].
The diagram below illustrates the core mechanism of a RAFT polymerization initiated by ACVA.
Here is a structured FAQ to help diagnose and resolve common problems in ACVA-initiated RAFT polymerizations.
| Issue | Possible Causes | Troubleshooting Strategies |
|---|---|---|
| Low Monomer Conversion | Insufficient initiator amount or activity; Excessively short reaction time; Incorrect temperature (too low). | Optimize ACVA concentration and ratio to CTA [3]; Ensure temperature is high enough for ACVA decomposition (typically 60-80°C) [4]; Increase reaction time. |
| High Dispersity (Đ > 1.2) | High proportion of dead polymer chains; Inefficient RAFT agent; Poor control over reaction kinetics. | Reduce the initial concentration of ACVA relative to the RAFT agent to minimize dead chains [2]; Verify the suitability of the RAFT agent for the monomer [3]; Ensure proper agitation and temperature control [5]. |
| Poor Emulsion Stability | Improper surfactant selection or concentration; High electrolyte concentration; Inadequate control of pH and temperature. | Optimize the type and amount of surfactant/emulsifier [5]; Control electrolyte concentration and pH; Use co-stabilizers or crosslinkers if needed [5]. |
| Polymer Particle Agglomeration | Inadequate dispersion of monomers; High monomer concentration; Insufficient agitation. | Optimize surfactant levels and agitation speed [5]; Control monomer concentration; Consider using anti-agglomerating agents [5]. |
| Inhibition/Premature Termination | Presence of oxygen or impurities (inhibitors) in the system; Degraded initiator. | Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles) [4]; Use high-purity monomers; Implement inert gas (e.g., N₂) purging and maintain oxygen-free conditions [5]; Use fresh ACVA and store it correctly. |
The traditional "One-Factor-at-a-Time" (OFAT) approach is inefficient for complex systems like RAFT polymerization. Design of Experiments (DoE) is a superior statistical method that systematically explores how multiple factors interact to affect the final outcome, leading to better optimization with fewer experiments [3].
When planning a DoE for RAFT polymerization, you define the inputs (factors) and outputs (responses).
The following diagram outlines a generalized workflow for applying DoE to polymerization optimization.
This is a specific example of a central-point experiment from a DoE study [3].
| Property | ACVA | AIBN |
|---|---|---|
| Chemical Name | 4,4'-Azobis(4-cyanopentanoic acid) [1] | 2,2'-Azobis(2-methylpropionitrile) [2] |
| Molecular Weight | 280.3 g/mol [3] | 164.21 g/mol [2] [4] [3] |
| 10-hour Half-life Temperature | 68°C [3] | 65°C [4] [3] |
| Water Solubility | 0.3% (can be turned into water-soluble sodium salt) [4] [3] | 0.1% (poor) [2] [4] |
| Primary Application Context | Forced degradation studies in pharmaceutical development [1] | General free-radical polymerizations and organic synthesis [2] [3] |
| Key Feature / Rationale for Use | Water-soluble; forms C-centered radicals for selective oxidation without oxygenated byproducts [1] | Common oil-soluble initiator; well-characterized decomposition [2] [4] |
| Toxicity (LD50 Oral Rat) | >527 mg/kg (Product), 2369 mg/kg (Decomposition Product) [4] | 100 mg/kg (Product), 25 mg/kg (Decomposition Product) [4] |
While direct efficiency comparisons are scarce, ACVA is established as a preferred agent in specific pharmaceutical testing protocols.
To help visualize the conceptual role of these initiators and the proposed experiment, I have created the following diagrams using DOT language.
This diagram illustrates the general mechanism by which both ACVA and AIBN generate free radicals, which is the source of their initiating efficiency [2] [1].
This diagram outlines the key steps in the experimental protocol for using these initiators in a drug degradation study [1].
The table below summarizes the core findings from a 2024 study that directly investigated the oxidative degradation of deflazacort (DFL) using ACVA and hydrogen peroxide [1].
| Oxidative Stressor | Number of Novel Degradation Products Identified | Degradation Product Codes | Key Experimental Insights |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 3 | DP-1, DP-2, DP-3 | Led to a more complex degradation profile with multiple products [1]. |
| 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | 1 | DP-4 | Produced a simpler, distinct degradation product, indicating a different mechanistic pathway [1]. |
The following methodology is adapted from the comprehensive analysis of deflazacort's oxidative degradation [1]. You can apply this general protocol to stress-test other compounds.
1. Oxidative Stress Conditions:
2. Sample Analysis and Product Characterization:
The workflow of this protocol is illustrated below:
Understanding the fundamental nature of these stressors is key to interpreting the experimental data.
When working with ACVA in the lab, please note:
The table below summarizes the key comparative characteristics, with a focus on safety. It synthesizes information from the search results regarding the general class of azo initiators (like ACVA) versus organic peroxides [1] [2].
| Feature | Azo Initiators (e.g., ACVA) | Organic Peroxides |
|---|---|---|
| Decomposition Products | Primarily carbon-centered radicals and nitrogen gas (N₂) [1]. | Oxygen-containing radicals (e.g., hydroxyl radicals) which are strong oxidizers [1]. |
| Thermal Stability | Higher decomposition temperatures; less likely to decompose accidentally [1]. AZDN's 10-hour half-life temp is 68°C [1]. | Lower decomposition temperatures; more volatile, with a risk of rapid exothermic decomposition [1]. |
| Shock Sensitivity | Not shock-sensitive [1]. | Can be shock-sensitive, increasing explosion risk during transport [1]. |
| Health Risks & Handling | Characterized by low toxicity and are not skin sensitizers [1]. ACVA is classified as a nonhazardous material under the Japanese Fire Service Act [3]. | Generally present greater workplace hazards and require stricter hazard mitigation programs [1]. |
| Reactivity & Impurity Interactions | Not susceptible to radical-induced decomposition; will not react with solvents, dyes, or pigments; inert to redox-sensitive agents [1]. | Can undergo radical-induced decomposition; may react with redox-sensitive agents, solvents, and dyes, complicating reaction setup [1]. |
The safety profile of ACVA makes it particularly valuable in controlled experimental settings, such as pharmaceutical stress testing.
The experimental workflow for such a stability study can be visualized as follows:
Experimental Workflow for Drug Degradation Using ACVA
For scientists and drug development professionals, the choice of initiator involves a critical safety and practicality assessment.
| Validation Parameter | Experimental Procedure & Description | Typical Acceptance Criteria (from ICH) |
|---|---|---|
| Specificity / Selectivity [1] | Ability to distinguish analyte from impurities. Stressed samples (e.g., ACVA-treated) analyzed to confirm separation of drug substance from its degradation products. Peak purity tools (e.g., DAD) are used. | No interference from blank, placebo, or known impurities. Resolution between drug peak and nearest degradation product ≥ 2.0 [2]. |
| Linearity & Range [1] | Prepare at least 5 concentrations of analyte across the range. Plot peak area vs. concentration; calculate correlation coefficient (R²). | R² ≥ 0.990 [1]. The range should cover expected impurity levels (e.g., from LOQ to 150% of specification level) [3]. |
| Precision [1] | Repeatability: Inject six replicates of the same sample. Intermediate Precision: Perform analysis on different days, by different analysts, or on different instruments. | %RSD (Relative Standard Deviation) of area ≤ 2.0% for the drug assay; ≤ 10% for related substances at the specification level [1] [2]. | | Accuracy (Recovery) [1] [3] | Spike known amounts of analyte (or impurity) into a sample matrix (e.g., drug substance). Calculate the percent recovery of the amount found versus the amount added. | Recovery of 98–102% for the drug substance [1]. For impurities, recovery is typically acceptable within 70–130% at the LOQ level [2]. | | Limit of Detection (LOD) & Quantification (LOQ) [1] | Based on signal-to-noise ratio. LOD = 3:1 S/N; LOQ = 10:1 S/N. Alternatively, determined via standard deviation of the response and slope of the calibration curve. | LOD and LOQ should be sufficiently low to detect and quantify impurities at or below the reporting threshold (e.g., 0.05%). | | Robustness [1] | Deliberate, small changes in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5°C, mobile phase pH ±0.1 units) to evaluate method reliability. | The method should maintain system suitability and resolution between critical pairs under all varied conditions. |
Forced degradation studies are critical to generating the samples needed for developing and validating a stability-indicating HPLC method [2] [4]. The following workflow outlines the key steps, from sample preparation to method application.
Here are the detailed methodologies for the key steps shown in the diagram:
Step 1: Perform Forced Degradation with ACVA
Step 2: Develop the HPLC Method
Step 3: Validate the Method
The table below summarizes key thermal and kinetic parameters for ACVA and other common azo initiators, which determine their handling safety and application suitability.
| Initiator | 10-hour Half-life Temperature (°C) | Decomposition Point (°C) | Apparent Activation Energy, Ea (kJ mol⁻¹) | Heat of Decomposition (J g⁻¹) |
|---|---|---|---|---|
| ACVA | 68 [1] | 106–110 [1] | 91 [2] | 4706 [2] |
| AIBN | 65 [1] | 100–103 [1] | Information missing | Information missing |
| ADVN | 52 [1] | 97–99 [1] | Information missing | Information missing |
| ACHN | 87 [1] | 138–143 [1] | Information missing | Information missing |
Key Comparison Insights:
The data in the comparison table were generated using standardized thermal analysis techniques.
Understanding ACVA's decomposition behavior is crucial for risk assessment.
This section translates experimental data into practical recommendations for researchers.
Experimental Workflow for ACVA Thermal Analysis
The table below summarizes the key physical and chemical properties of the three initiators to facilitate a direct comparison.
| Property | V-501 (4,4'-Azobis(4-cyanovaleric acid)) | V-56 (2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]) | V-68 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) |
|---|---|---|---|
| CAS Number | 2638-94-0 [1] | 61551-69-7 [2] | 2997-92-4 [3] |
| Molecular Weight | 280.28 [1] | 288.35 [2] | 271.19 [3] |
| 10-hour Half-life Temperature | 63 °C (in DMF) [1] | 86 °C (in water) [2] | 56 °C (in water) [3] |
| Key Functional Group | Carboxyl group [1] | Hydroxyl group [2] | Amidine group (Cationic) [3] |
| Solubility Profile | Soluble in hot water, methanol, and alkali; practically insoluble in cold water [1] | Freely soluble in water and methanol [2] | Freely soluble in water; practically insoluble in methanol, ethanol, and acetone [3] |
| Appearance | White powder [1] | White to slightly yellow crystalline powder [2] | Nearly white granules [3] |
Selecting the right initiator depends heavily on your specific polymerization conditions and desired polymer properties.
This is a common method that utilizes water-soluble initiators. The workflow can be summarized as follows, though specific conditions (temperature, monomer, surfactant) will vary.
Detailed Procedure:
The table below summarizes the core characteristics and applications of ACVA and KMnO₄.
| Feature | ACVA (4,4'-Azobis(4-cyanovaleric acid)) | Potassium Permanganate (KMnO₄) |
|---|---|---|
| Primary Role | Radical initiator (source of carbon-centered radicals) [1] | Strong chemical oxidant [2] [3] [4] |
| Mechanism of Action | Thermal decomposition to generate free radicals that initiate chain reactions [1] | Direct electron transfer; can involve ester formation & elimination or C-H abstraction [3] [5] |
| Common Applications | Forced degradation studies to model autoxidation in drug stability testing [1] | Oxidation of alcohols to carbonyls/carboxylic acids; oxidative cleavage of alkenes/alkanes; analytical titration [2] [3] [4] |
| Typical Conditions | Mild temperatures (e.g., 40-60°C) in aqueous or organic solvents [1] | Acidic, basic, or neutral aqueous solutions; often requires heating [3] [4] |
| Key Selectivity | Selective for free radical oxidation pathways; good model for long-term oxidative degradation [1] | Non-selective strong oxidizer; can degrade complex molecules and lead to multiple products [1] |
| Analysis & Detection | HPLC/UHPLC-MS/MS to separate and identify multiple degradation products [1] | Often used in spectrophotometric methods or as a self-indicating titrant [6] [4] |
The distinct behaviors of ACVA and KMnO₄ lead to their use in different experimental protocols.
ACVA is prized in pharmaceutical chemistry for its ability to reliably mimic the autoxidation that drugs might undergo during long-term storage [1]. A typical protocol involves:
KMnO₄ is a versatile oxidant with applications from organic synthesis to analytical chemistry.
The diagrams below illustrate the general workflows for using each reagent in a degradation study.
ACVA Radical Degradation Study Workflow
KMnO₄ Oxidation Analysis Workflow
In pharmaceutical development, forced degradation studies help identify a drug's degradation products and pathways, which is crucial for ensuring product safety and efficacy [1]. Oxidation is a common degradation pathway [2].
ACVA is a radical initiator used to simulate auto-oxidation conditions, particularly those involving peroxy radicals. Its thermal decomposition generates carbon-centered radicals, which react with oxygen to form peroxy radicals that initiate oxidative chain reactions [3] [2] [4]. This mechanism is vital for predicting a drug's stability.
The following diagram illustrates a typical workflow for using ACVA in an oxidative forced degradation study.
The table below summarizes a detailed methodology for using ACVA in forced degradation studies, based on a research study of the drug Deflazacort [3].
| Protocol Aspect | Detailed Methodology & Conditions |
|---|---|
| Objective | To investigate oxidative degradation pathways and identify novel degradation products [3]. |
| ACVA Solution Preparation | Prepare a 10 mM ACVA solution in a suitable solvent [3]. |
| Stress Conditions | Mix drug substance with ACVA solution. Incubate at 37°C for 24 hours [3]. |
| Reaction Termination | The study did not specify a termination method, suggesting analysis may proceed directly after incubation [3]. |
| Sample Analysis | Use HPLC-HRMS/MS (High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry) for separation and structural elucidation. Confirm structures using 1D/2D NMR spectroscopy [3]. |
| Key Outcomes | Successful identification of four novel oxidative degradation products of Deflazacort using this protocol [3]. |
The table below compares ACVA with other common oxidative stressors used in forced degradation, based on general principles of pharmaceutical testing [2] [1].
| Stressor | Mechanism of Action | Simulates Real-World Conditions | Key Characteristics & Considerations |
|---|---|---|---|
| ACVA (Radical Initiator) | Thermal decomposition generates carbon-centered radicals, leading to peroxy radicals [3] [2]. | Auto-oxidation in solid drug products, often initiated by impurities in excipients [2]. | Provides a controlled, reproducible source of radicals. Useful for studying auto-oxidation pathways [3] [2]. |
| Hydrogen Peroxide (H₂O₂) | Direct electrophilic (peroxide-mediated) oxidation [2]. | Soluble oxidizers encountered during manufacturing or from excipients [2] [1]. | A strong, direct oxidizing agent. Its reaction mechanisms differ from radical-mediated auto-oxidation [2]. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze the decomposition of peroxides to generate reactive radicals (e.g., hydroxyl radical) [2]. | Trace metal contaminants present in APIs, excipients, or introduced during manufacturing [2]. | Highly reactive; copper is about 50 times more reactive than iron. Can initiate radical chain reactions [2]. |
The table below summarizes the key Vazo grades, their chemical names, and most importantly, their 10-hour half-life temperature, which is the primary criterion for selection based on your desired reaction temperature [1] [2].
| Grade Name | Chemical Name | Common Abbreviation | 10-hr Half-Life Temp. (°C) | Key Benefit/Use Case |
|---|---|---|---|---|
| Vazo 52 | 2,2'-azobis(2,4-dimethylpentanenitrile) | AMVN, ADVN | 52°C | Great for low-temperature polymerizations [1]. |
| Vazo 56 WSP | 2,2'-azobis(2-methylpropionamidine) dihydrochloride | AAPH | 56°C | Water-soluble grade [1]. |
| Vazo 64 | 2,2'-azobis(2-methylpropanenitrile) | AIBN | 64°C | Cost-effective [1]. |
| Vazo 67 | 2,2'-azobis(2-methylbutanenitrile) | AMBN | 67°C | Best solubility in organic solvents [1] [2]. |
| Vazo 68 WSP | 4,4'-azobis(4-cyanovaleric acid) | ACVA | 68°C | Soluble in water and organic solvents [1]. |
| Vazo 88 | 1,1'-azobis(cyclohexanecarbonitrile) | ACHN | 88°C | Ideal for high-temperature polymerizations [1]. |
As a general guideline, a specific Vazo grade is intended to be used within a reaction temperature range of 10 to 30 °C above or below its grade number (which corresponds to its 10-hour half-life temperature) [1] [2]. For example, Vazo 64 is typically used between 45°C and 90°C [2].
This selection logic can be visualized in the following workflow:
For researchers selecting initiators, understanding the advantages of Vazo azonitrile initiators over commonly used organic peroxides is crucial. The table below compares them across key performance and safety metrics [1].
| Aspect | Vazo Azo Initiators | Organic Peroxides |
|---|---|---|
| Polymer Quality | Fewer chain defects; minimal unwanted branching/cross-linking; better control over molecular weight and morphology [1]. | Can abstract hydrogen, leading to branching/cross-linking and broader molecular weight distribution [1]. |
| Reaction Specificity | Decomposes only by heat/light; not affected by redox agents, metals, solvents, or dyes [1]. | Susceptible to radical-induced decomposition; can react with metals, solvents, and other agents [1] [3]. |
| Safety Profile | Higher decomposition temperatures; not shock-sensitive; lower toxicity; reduced explosion risk [1] [3]. | Volatile and shock-sensitive; require strict temperature control to prevent rapid exothermic decomposition [1]. |
When integrating a Vazo initiator into your polymerization process, consider the following practical aspects:
Flammable